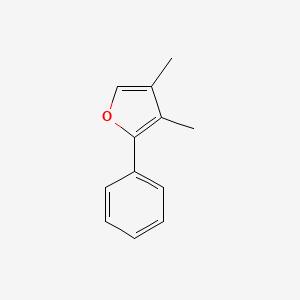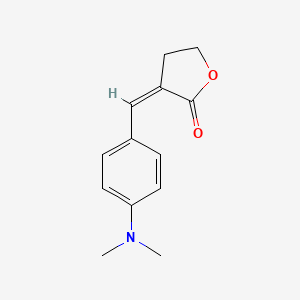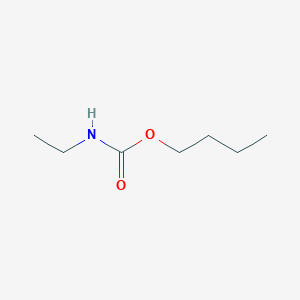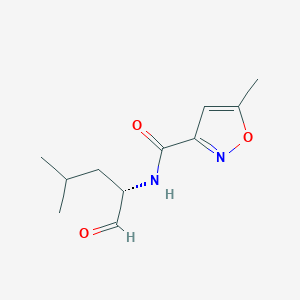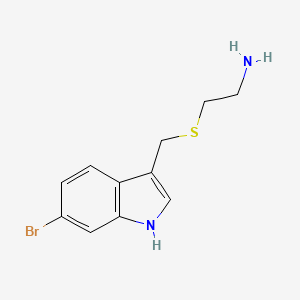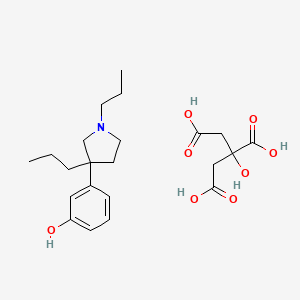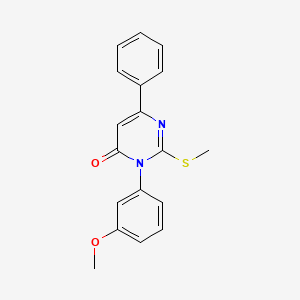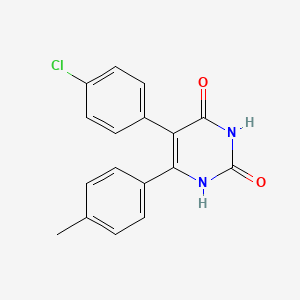
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group at the 5-position and a p-tolyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(m-tolyl)pyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the chlorophenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance its potency and selectivity as a therapeutic agent compared to similar compounds.
Propiedades
Número CAS |
613667-39-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-2-4-12(5-3-10)15-14(16(21)20-17(22)19-15)11-6-8-13(18)9-7-11/h2-9H,1H3,(H2,19,20,21,22) |
Clave InChI |
OTQZFZOLDRQEMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


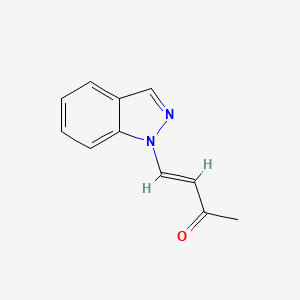
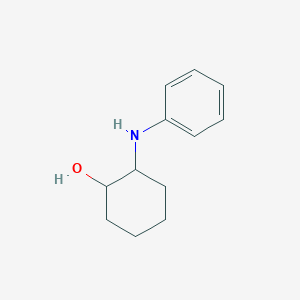
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)

![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)
![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
